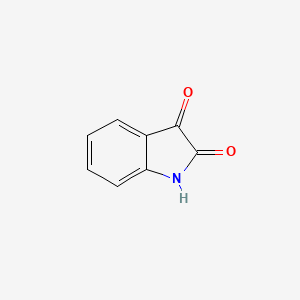

Isatin

Übersicht

Beschreibung

Es wurde erstmals 1840 von Otto Linné Erdman und Auguste Laurent als Produkt der Oxidation von Indigo-Farbstoff mit Salpetersäure und Chromsäure erhalten . Isatin ist ein bekanntes Naturprodukt, das in Pflanzen der Gattung Isatis, in Couroupita guianensis und auch im Menschen als metabolisches Derivat von Adrenalin vorkommt . Es erscheint als rot-orangefarbenes Pulver und wird häufig als Baustein für die Synthese verschiedener biologisch aktiver Verbindungen verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sandmeyer-Methode: Dies ist die älteste und einfachste Methode zur Synthese von Isatin. Sie beinhaltet die Kondensation von Chloralhydrat und einem primären Arylamin (z. B. Anilin) in Gegenwart von Hydroxylaminhydrochlorid und wässrigem Natriumsulfat unter Bildung eines α-Isonitrosoacetanilids.

Stolle-Methode: Diese Methode gilt als die beste Alternative zur Sandmeyer-Methode zur Synthese sowohl substituierter als auch unsubstituierter Isatine.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise durch Oxidation von Indigo-Farbstoff mit Salpetersäure und Chromsäure. Dieses Verfahren ist effizient und liefert hochreines this compound, das für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Isatin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um verschiedene Produkte zu bilden, darunter 2-Oxindole und Tryptanthrin.

Reduktion: Die Reduktion von this compound kann Verbindungen wie Oxindole liefern.

Substitution: This compound kann Substitutionsreaktionen, wie z. B. Friedel-Crafts-Reaktionen, eingehen, um verschiedene Derivate zu bilden.

Ringexpansion: This compound kann an Ringexpansionsreaktionen teilnehmen, um größere heterozyklische Verbindungen zu bilden.

Aldol-Kondensation: This compound kann Aldol-Kondensationsreaktionen eingehen, um komplexe Moleküle zu bilden.

Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören starke Säuren (z. B. Schwefelsäure), Oxidationsmittel (z. B. TBHP) und Reduktionsmittel (z. B. Natriumborhydrid). Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören 2-Oxindole, Tryptanthrin, Indirubine und verschiedene substituierte Isatine .

Wissenschaftliche Forschungsanwendungen

Biological Applications

Isatin and its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The following table summarizes key pharmacological effects associated with this compound derivatives:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, a study reported the synthesis of novel this compound-hydrazide derivatives that effectively downregulated estrogen receptor alpha in breast cancer cells (MCF-7), showcasing their potential as targeted therapies . Another study synthesized a series of this compound/triazole conjugates that exhibited significant growth inhibition against MGC-803 cancer cells with minimal toxicity to normal cells .

Antibacterial Properties

This compound derivatives have also been explored for their antibacterial properties. Research indicates that certain modifications enhance their efficacy against pathogenic bacteria. For instance, halogenated isatins have shown increased antibacterial activity compared to their non-halogenated counterparts .

Industrial Applications

In addition to biological applications, this compound serves several industrial purposes:

- Dye Industry : this compound is utilized as a precursor for synthesizing various dyes due to its ability to form vibrant colors when reacted with other compounds .

- Corrosion Inhibition : this compound derivatives are employed as corrosion inhibitors in metal protection applications, demonstrating effectiveness in preventing metal degradation .

- Agrochemicals : The compound's structural versatility allows it to be used in developing agrochemicals with enhanced efficacy against pests and diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Sandmeyer Reaction : This method involves the conversion of aniline derivatives into isatins using diazonium salts.

- Stolle Synthesis : A process that allows for the formation of isatins from o-nitrobenzaldehydes.

- Gassman Synthesis : This approach utilizes α-bromo ketones and anilines to produce substituted isatins.

These synthetic routes enable the generation of a wide array of this compound derivatives with tailored biological activities and industrial properties .

Wirkmechanismus

Isatin exerts its effects through various mechanisms:

Monoamine Oxidase Inhibition: this compound is a reversible inhibitor of monoamine oxidase (MAO) enzymes, with higher selectivity for MAO-B than MAO-A.

Anticancer Activity: This compound derivatives can inhibit kinase activity, proteases, translation initiation, neo-vascularization, and tubulin polymerization.

Antiviral Activity: This compound derivatives inhibit the synthesis of viral structural proteins, thereby preventing viral replication.

Vergleich Mit ähnlichen Verbindungen

Isatin ist strukturell ähnlich zu Verbindungen wie Indol, Oxindol und Phthalimid . Es ist aufgrund seiner vielseitigen Reaktivität und seines breiten Spektrums an biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:

Indol: Ein Vorläufer für viele Naturstoffe und Pharmazeutika.

Oxindol: Eine Verbindung mit signifikanter biologischer Aktivität, die oft in der medizinischen Chemie verwendet wird.

Phthalimid: Wird in der Synthese verschiedener organischer Verbindungen und als Vorläufer für andere Chemikalien verwendet.

Die einzigartige Kombination von Reaktivität und biologischer Aktivität von this compound macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.

Biologische Aktivität

Isatin, an oxidized indole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various pharmacological effects of this compound and its derivatives, supported by recent research findings and case studies.

Overview of this compound

This compound (1H-indole-2,3-dione) is a naturally occurring compound found in various plants and animals. It serves as a precursor for numerous bioactive molecules and has been implicated in various physiological processes. Its structure allows it to interact with multiple biological targets, leading to a wide range of pharmacological effects.

Biological Activities

This compound and its derivatives exhibit a plethora of biological activities, including:

- Anticancer Activity : this compound derivatives have shown potent anticancer effects by targeting various pathways involved in tumor growth and metastasis. For instance, compound 2 from a study demonstrated an IC50 value of 0.03 µM against Jurkat cells, significantly higher than the parent this compound framework .

- Antibacterial and Antifungal Effects : this compound has exhibited antibacterial activity against several pathogenic bacteria, including multidrug-resistant strains. A recent study reported an MIC value of 16 µg/mL against Campylobacter strains .

- Neuroprotective Properties : this compound has been linked to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

- Anti-inflammatory and Analgesic Activities : The compound has shown promise in reducing inflammation and pain, making it a candidate for developing anti-inflammatory drugs .

The mechanisms through which this compound exerts its biological effects are varied:

- Inhibition of Enzymatic Activity : this compound acts as an inhibitor of key enzymes such as histone deacetylases (HDACs), which play critical roles in cancer cell proliferation .

- Receptor Modulation : It interacts with various receptors, including estrogen receptors, which are crucial in breast cancer progression .

- Induction of Apoptosis : Certain this compound derivatives induce apoptosis in cancer cells by activating mitochondrial pathways .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Biological Activity | Compound/Study Reference | IC50/MIC Values |

|---|---|---|

| Anticancer | Compound 2 (Jurkat cells) | 0.03 µM |

| Antibacterial | This compound against Campylobacter | MIC = 16 µg/mL |

| Neuroprotective | General findings | N/A |

| Anti-inflammatory | Various this compound derivatives | N/A |

Case Studies

- Anticancer Study : A study synthesized forty-three new di/trisubstituted this compound analogues, revealing that compound 2 exhibited significant cytotoxicity against human T lymphocyte cells (Jurkat) through apoptosis induction via mitochondrial pathways .

- Antibacterial Research : this compound's efficacy against antibiotic-resistant strains was highlighted in a study where it demonstrated low toxicity (IC50 = 125.63 µg/mL) while maintaining antibacterial activity against Campylobacter strains .

- Neuroprotective Applications : Research indicates that this compound may help mitigate neurodegenerative conditions by acting on neurotransmitter systems, although specific studies are still ongoing to elucidate these pathways fully .

Eigenschaften

IUPAC Name |

1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDYKVIHCLTXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Record name | isatin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isatin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038694 | |

| Record name | Isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS] | |

| Record name | Isatin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000111 [mmHg] | |

| Record name | Isatin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-56-5 | |

| Record name | Isatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82X95S7M06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-Indole-2,3-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203.00 °C. @ 760.00 mm Hg | |

| Record name | Isatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Indole-2,3-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.